2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Physical Chemistry Solid State Characterization Pre-formulation

Researchers sourcing tetrahydrocarboline scaffolds for CNS drug discovery frequently encounter supply inconsistencies from isomeric β-carboline contaminants. This compound (CAS 5094-12-2) is the definitive tetrahydro-γ-carboline building block, enabling faithful reproduction of published SAR studies on dual 5-HT6/H1 antagonists (IC50 <0.45 μM H1, <0.73 μM 5-HT6). • Identity confirmed by NMR and melting point (170-174 °C); purity ≥98% ensures batch-to-batch reproducibility. • Immediate global availability from BenchChem eliminates project delays.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 5094-12-2
Cat. No. B189236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS5094-12-2
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3N2
InChIInChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3
InChIKeyFYHWPFXPFFPQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole – Core Scaffold for Neuropharmacology


2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a key member of the tetrahydro-γ-carboline class, a privileged heterocyclic scaffold with the molecular formula C12H14N2 and a molecular weight of 186.26 g/mol . It is a structural isomer of the more common β-carboline alkaloids, distinguished by the position of the pyridine nitrogen in the fused tricyclic system [1]. This compound serves as a critical synthetic building block and a reference standard in the development of novel antagonists targeting serotonin (5-HT6) and histamine (H1) receptors, as well as potential neuroprotective agents [2].

γ-Carboline scaffold building block
5-HT6 / H1 antagonist research precursor
Reference standard for tetrahydrocarboline analytics
CNS target engagement studies

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole – Isomer Substitution Risks


Substituting 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with its structural isomer, 2-methyl-1,2,3,4-tetrahydro-β-carboline (CAS 13100-00-0), or other tetrahydro-γ-carboline analogs is not straightforward due to quantifiable differences in physicochemical properties and scaffold-specific biological activity. The pyridine nitrogen's position drastically alters molecular interactions, leading to a ~46°C difference in melting point and distinct pharmacological profiles, particularly in CNS-targeted research where γ-carbolines demonstrate unique antagonism and neuroprotective properties compared to β-carbolines [1][2]. The following quantitative evidence underscores why precise procurement of this specific compound is essential for reproducible and meaningful scientific outcomes.

Pyridine nitrogen shift
γ- to β-carboline isomerism may alter receptor binding; 5-HT6/H1 antagonist activity may not transfer directly.
Solid-state property mismatch
Melting point differs by ~46°C, which may affect handling, pre-formulation screening, and reproducibility.
Purity specification gap
Supplier purity specifications differ; substituting with lower-purity isomer may introduce confounding impurities.

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole vs β-Carboline Isomer


Melting Point Comparison with β-Carboline

The melting point of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is 170.0 to 174.0 °C . In contrast, its direct structural isomer, 2-methyl-1,2,3,4-tetrahydro-β-carboline (CAS 13100-00-0), exhibits a significantly higher melting point of 216 to 218 °C [1]. This is a direct, head-to-head physicochemical comparison of the two isomeric scaffolds.

Melting point comparison
Head-to-head
170.0–174.0 °C vs 216–218 °C
~46 °C lower
Solid-state property context: crystal lattice energy differs
Direct head-to-head data; supports isomer-specific handling review
Physical Chemistry Solid State Characterization Pre-formulation

Purity Advantage over β-Carboline

The target compound is commercially available with a certified purity of >98.0% as determined by Gas Chromatography (GC) and nonaqueous titration (T) . A common commercial source for its β-carboline isomer, 2-methyltryptoline, offers a product with a minimum purity specification of 95% . This represents a quantifiable difference in the minimum guaranteed purity.

Purity specification
Data to verify
>98.0% (GC, T)
Comparator isomer spec: 95%
Purity specification review may reduce impurity interference
Supplier specification; verify lot-specific COA
Analytical Chemistry Quality Control Reagent Procurement

Synthetic Accessibility of γ-Carboline Scaffold

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from commercially available precursors is reported to proceed with high efficiency. One specific route using N-methyl-4-piperidone and phenylhydrazine achieves a yield of approximately 94% . Another route using 1-methyl-4-piperidone hydrochloride and phenylhydrazine hydrochloride yields around 96% .

Synthetic yield
Data to verify
94–96%
Fischer indole route
Scalable synthesis supports research use
Reported synthesis; confirm at required scale
Organic Synthesis Process Chemistry Medicinal Chemistry

In Vivo Cognitive Benefits: γ- vs β-Carbolines

In a direct comparative study of β- and γ-carboline derivatives as potential anti-Alzheimer agents, a γ-carboline derivative (5-methyl-γ-carboline) demonstrated potent in vivo activity, significantly reversing scopolamine-induced cognitive impairment in a rat radial maze test at a dose of 0.25 μmol/100 g body weight [1]. While the specific target compound (2-methyl-γ-carboline) is a core scaffold, this class-level evidence underscores the unique pharmacological potential of the γ-carboline series, including the target compound, which is a direct precursor or reference standard for further derivatization and optimization.

In vivo model response
Class-level
5-methyl-γ-carboline vs scopolamine model
0.25 μmol/100 g; radial maze reversal
γ-carboline scaffold may support cognitive model-response studies
Class-level evidence; direct compound data required
Neuropharmacology Alzheimer's Disease In Vivo Pharmacology

Applications of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole


Dual 5-HT6 and H1 Antagonist Development

As a privileged γ-carboline scaffold, this compound is the direct precursor for the synthesis of potent dual 5-HT6 and H1 receptor antagonists [1]. Its use as a starting material ensures fidelity to the published SAR (Structure-Activity Relationship) studies, which have identified derivatives with IC50 values below 0.45 μM for H1 and 0.73 μM for 5-HT6 receptors [2].

Cognitive Impairment and Alzheimer's Disease Research

Due to the demonstrated in vivo efficacy of γ-carboline derivatives in reversing cognitive impairment [3], this core compound serves as a crucial reference standard and synthetic starting point for investigating multi-targeted approaches to Alzheimer's disease and other neurodegenerative disorders.

Reference Standard for Analytical Method Development

Given its well-defined and unique physicochemical properties, including a specific melting point of 170.0 to 174.0 °C and a high purity specification of >98.0% , this compound is an ideal candidate for use as a reference standard in developing and validating analytical methods (e.g., HPLC, GC) for related tetrahydrocarboline derivatives in complex mixtures.

Scaffold Comparison: γ- vs β-Carboline

The distinct properties of the γ-carboline scaffold compared to the β-carboline isomer—evidenced by a ~46°C difference in melting point [4] and different in vivo activity profiles [3]—make this specific compound an essential tool for conducting comparative pharmacological and biophysical studies aimed at understanding the impact of pyridine nitrogen positioning.

Application
Selection Property
Validation Focus
5-HT6/H1 receptor antagonist research
γ-Carboline scaffold selectivity
Receptor binding assay validation
Neurodegenerative disease model studies
Cognitive endpoint response profiling
Scopolamine-challenge model validation
Analytical method development
High-purity γ-carboline reference standard
Chromatographic method calibration
Isomeric scaffold profiling
Pyridine nitrogen positional effect
Physicochemical and pharmacological comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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